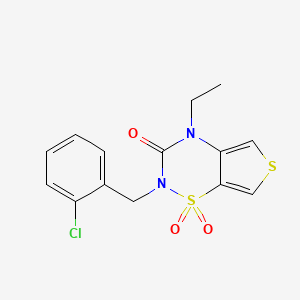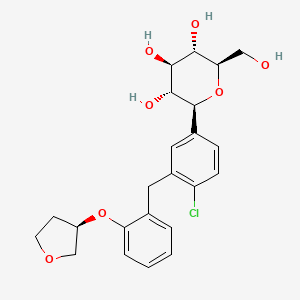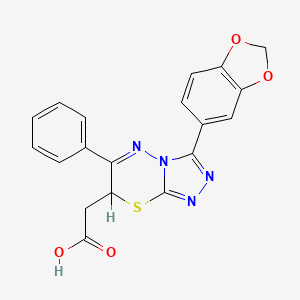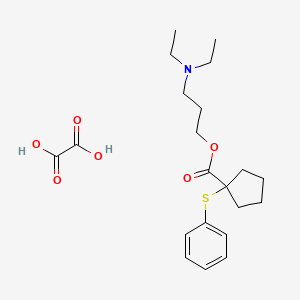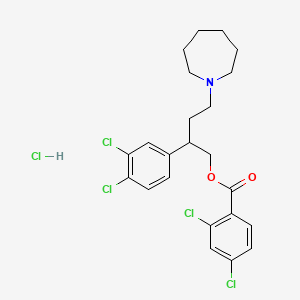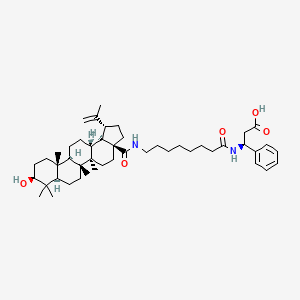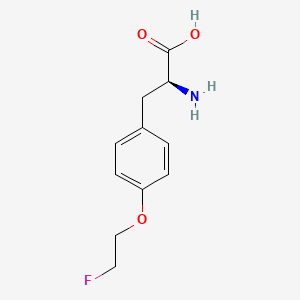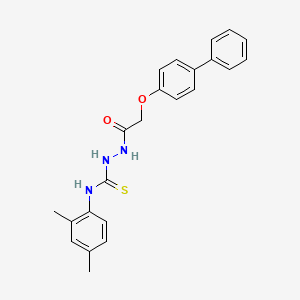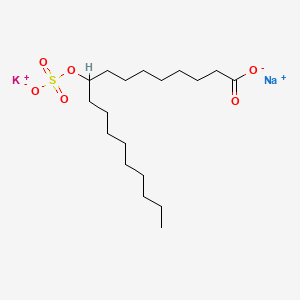
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt is a complex organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, which is a saturated fatty acid. The compound is characterized by the presence of a sulfooxy group, which is a sulfonic acid ester, attached to the 9th or 10th carbon of the octadecanoic acid chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt typically involves the sulfonation of octadecanoic acid. The reaction is carried out by treating octadecanoic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective formation of the sulfooxy group at the desired position on the carbon chain.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of octadecanoic acid and sulfonating agents into the reactor, followed by the neutralization of the resulting sulfonic acid ester with potassium and sodium hydroxides to form the potassium sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in studies involving cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of biological membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic Acid: The parent compound, lacking the sulfooxy group.
Sodium Stearate: The sodium salt of stearic acid, used as a soap.
Potassium Stearate: The potassium salt of stearic acid, also used in soaps and cosmetics.
Uniqueness
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to act as a surfactant, making it more versatile in various applications compared to its parent compound and other similar fatty acid derivatives.
Eigenschaften
CAS-Nummer |
113532-29-9 |
|---|---|
Molekularformel |
C18H34KNaO6S |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
potassium;sodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.K.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZOSKGVRXZQHEOH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
